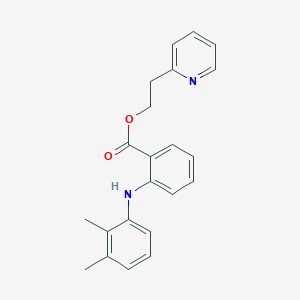
2-Bromo-5,8-dimethoxy-3-methyl-1-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5,8-dimethoxy-3-methyl-1-naphthol is an organic compound belonging to the naphthol family This compound is characterized by the presence of bromine, methoxy, and methyl groups attached to a naphthol core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,8-dimethoxy-3-methyl-1-naphthol typically involves the bromination of 5,8-dimethoxy-3-methyl-1-naphthol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5,8-dimethoxy-3-methyl-1-naphthol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, or amino derivatives.
Oxidation Reactions: Products include naphthoquinones or other oxidized forms.
Reduction Reactions: Products include the corresponding hydrogenated naphthol derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-5,8-dimethoxy-3-methyl-1-naphthol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5,8-dimethoxy-3-methyl-1-naphthol involves its interaction with various molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and biological activity. The compound can act as an electrophile in substitution reactions, and its methoxy groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-hydroxy-1,4-naphthoquinone
- 2-Chloro-5,8-dihydroxy-1,4-naphthoquinone
- 2-Bromo-3,5-dimethoxytoluene
Uniqueness
2-Bromo-5,8-dimethoxy-3-methyl-1-naphthol is unique due to the presence of both bromine and methoxy groups on the naphthol core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H13BrO3 |
|---|---|
Peso molecular |
297.14 g/mol |
Nombre IUPAC |
2-bromo-5,8-dimethoxy-3-methylnaphthalen-1-ol |
InChI |
InChI=1S/C13H13BrO3/c1-7-6-8-9(16-2)4-5-10(17-3)11(8)13(15)12(7)14/h4-6,15H,1-3H3 |
Clave InChI |
ODNAZWCJHUDISF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC(=C2C(=C1Br)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



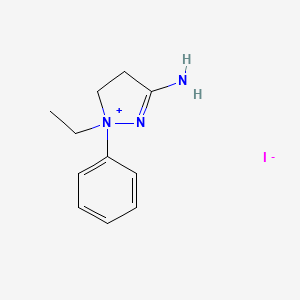
![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)
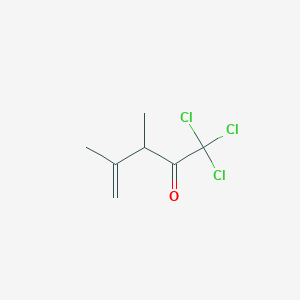
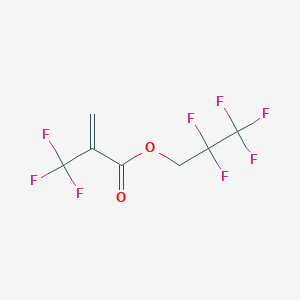
![1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14337033.png)
![N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide](/img/structure/B14337039.png)
![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)
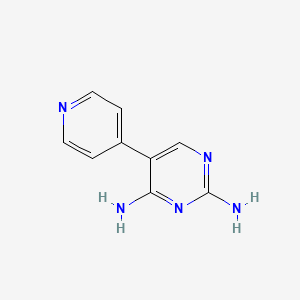
![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
